Calcium L-glutamate

Description

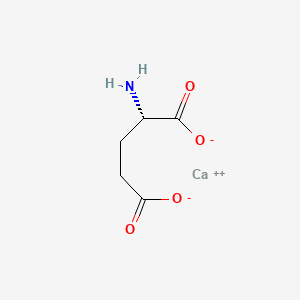

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-hydroxy-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-VKHMYHEASA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NO4- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11070-68-1, 7528-09-8 | |

| Record name | Glutamate(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11070-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, calcium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-GLUTAMIC ACID, ION(1-) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0V4V954NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Biotechnological Production Methodologies of L Glutamate Precursors and Calcium L Glutamate

Chemical Synthesis Approaches for L-Glutamate and Related Calcium Salts

Chemical synthesis provides controlled pathways for the formation of L-glutamate and its calcium salts, often relying on precipitation and crystallization techniques.

The synthesis of calcium L-glutamate frequently involves the reaction of glutamate-containing precursors with calcium sources, followed by controlled crystallization. One documented method involves dissolving glutamate (B1630785) sources, such as monosodium glutamate or fermentation mother liquor, in water at temperatures between 40–58°C. Calcium chloride is then introduced, typically at a molar ratio of calcium chloride to glutamate of 0.48–0.52:1. Following the reaction, cooling induces crystallization, and the precipitated crystals are separated, washed, and dried. Granulation can be applied to enhance product handling. google.com

Alternatively, calcium di-L-glutamate can be prepared by reacting calcium carbonate with two molar equivalents of L-glutamic acid. The reaction proceeds as follows: CaCO₃ + 2 HOOC(CH₂)₂CH(NH₂)COOH → Ca(OOC(CH₂)₂CH(NH₃)COO)₂ + H₂O + CO₂↑ wikipedia.org Subsequent concentration of the solution, often under reduced pressure, followed by gradual crystallization, yields the monohydrate form of calcium di-L-glutamate. wikipedia.org

L-glutamic acid (H₂G) plays a role in influencing the composition and morphology of nanostructured calcium phosphate (B84403) (CaP) materials, which are synthesized via precipitation methods. Studies have shown that CaP with varying chemical compositions and morphologies can be prepared by mixing aqueous solutions of L-glutamic acid, calcium hydroxide (B78521), and phosphoric acid. mdpi.comdntb.gov.uanih.govresearchgate.net

Research findings indicate that plate-shaped dicalcium phosphate dihydrate (brushite) particles are obtained at lower concentrations of reactants, with a Ca/P ratio of approximately 1. mdpi.comdntb.gov.uanih.gov At medium and higher concentrations of calcium hydroxide (e.g., 0.15 M and 0.20 M), nanoscale carbonate apatite and amorphous calcium phosphate, exhibiting variable Ca/P ratios, are formed. mdpi.comdntb.gov.uanih.gov

Thermodynamic calculations reveal that the amount of chelate complexes decreases with an increase in pH, inversely correlating with the concentrations of [CaPO₄⁻] and [CaHG⁺]. This pH-dependent fluctuation significantly impacts the morphology and polymorphism of the resulting CaP particles. For instance, calcium apatite forms at pH = 10.63, brushite precipitates at pH ≤ pK₂ of glutamic acid, and an amorphous phase of calcium phosphate is obtained at pH > pK₃. Apatite is produced at pH values between these two pKᵢ. mdpi.comnih.gov

Table 1: Influence of L-Glutamic Acid and pH on Calcium Phosphate Morphology and Composition

| Reactant Concentrations (Ca(OH)₂, H₃PO₄, L-Glutamic Acid) | pH Range | Resulting Calcium Phosphate Phase | Ca/P Ratio (EDS) | Morphology |

| Lower concentrations | ≤ pK₂ | Dicalcium Phosphate Dihydrate (Brushite) | ~1 | Plate-shaped |

| Medium to High Ca(OH)₂ concentrations | > pK₃ | Amorphous Calcium Phosphate | Variable | Nanoscale |

| Medium to High Ca(OH)₂ concentrations | 10.63 | Carbonate Apatite | Variable | Nanoscale |

| Medium to High Ca(OH)₂ concentrations | Between pK₂ and pK₃ | Apatite | Variable | Nanoscale |

A novel approach for synthesizing pyroglutamic calcium glutamate utilizes shells, primarily composed of calcium carbonate, as a sustainable calcium source. The process involves several key steps: google.com

Shell Pretreatment : Shells are initially soaked in 0.05 M hydrochloric acid to remove adsorbed impurities, followed by drying and crushing into a fine powder (e.g., 60 mesh sieve). This pretreated shell powder serves as the calcium source. google.com

Synthesis : Pyroglutamic acid is then reacted with the prepared shell powder. A typical molar ratio of pyroglutamic acid to shell powder (assuming 95% calcium carbonate content) is maintained between 2:1.0 and 2:1.2. Distilled water, 20-25 times the weight of the shell powder, is added. The mixture is stirred and heated to 55-60°C, maintaining this temperature for 1.5-2.0 hours to facilitate chelation. google.com

Crystallization and Drying : After the reaction, the mixture is cooled and filtered via suction. The obtained filtrate is concentrated to approximately 1/10th of its volume. Subsequently, 95% edible ethanol (B145695) is added until the ethanol saturation reaches 90%. The mixture is stirred and allowed to stand overnight for crystallization. The resulting crystals are then separated by suction filtration and dried in an oven at 90°C to yield the calcium pyroglutamate (B8496135) product. google.com

An example of this synthesis includes reacting 258.2 grams of pyroglutamic acid with 110 grams of calcium source oyster shell powder and 2.5 liters of distilled water. Heating to 60°C for 2 hours, concentrating the filtrate to 250 milliliters, and then adding 95% edible ethanol to 90% saturation, followed by overnight standing, yields approximately 288 grams of calcium pyroglutamate (C₁₀H₁₂N₂CaO₆). google.com

Fermentative and Biotechnological Production of L-Glutamate

Microbial fermentation is the predominant method for large-scale L-glutamate production, leveraging the metabolic capabilities of specific microorganisms.

Corynebacterium glutamicum is a Gram-positive bacterium widely recognized as an industrial workhorse for the multi-million-ton scale production of L-glutamate and L-lysine through fermentation. nih.govportlandpress.comnih.govcaister.com Discovered in the 1950s as a natural L-glutamate producer, C. glutamicum has been extensively studied and is generally regarded as safe (GRAS) for industrial applications. nih.govportlandpress.com

The sequencing of the C. glutamicum genome in 2003 marked a significant advancement, paving the way for extensive metabolic engineering efforts. nih.gov These engineering strategies have broadened the organism's substrate utilization spectrum, enabling it to produce L-glutamate from alternative carbon sources such as glycerol, galactose, and pentose (B10789219) sugars derived from lignocellulosic hydrolysates, in addition to traditional sugars like glucose, sucrose, and fructose. nih.govportlandpress.comcaister.com This adaptability allows for the valorization of waste materials as eco-friendly feedstocks. portlandpress.comcaister.com

Beyond Corynebacterium glutamicum, other microbial strains like Bacillus flexus have also been investigated for L-glutamic acid production via submerged fermentation. researchgate.net Furthermore, Brevibacterium strains, often closely associated with Corynebacterium in glutamate production, have demonstrated high yields, with one strain achieving 60.8 g/L of L-glutamic acid using dextrin (B1630399) and ammonium (B1175870) sulfate (B86663) as carbon and nitrogen sources, respectively. zsp.com.pk

Table 2: L-Glutamate Production by Key Microbial Strains

| Microbial Strain | Carbon Source | Nitrogen Source | L-Glutamate Yield (g/L) | Reference |

| Corynebacterium glutamicum | Glucose, Sucrose, Fructose, Glycerol, Galactose, Pentose sugars | Various (e.g., Ammonium Sulfate) | Multi-million tons annually nih.gov | nih.govportlandpress.comnih.govcaister.com |

| Bacillus flexus | 6% Substrate | Not specified | 4.9 | researchgate.net |

| Brevibacterium strain NIAB SS-67 | 12% Dextrin | 2% Ammonium Sulfate | 60.8 | zsp.com.pk |

Optimizing bioreactor culture conditions is critical for maximizing L-glutamate yield and productivity in fermentative processes. Various parameters, including inoculum size, pH, substrate concentration, temperature, agitation, and aeration, significantly influence microbial growth and product formation.

Studies on Bacillus flexus for L-glutamic acid production, utilizing Response Surface Methodology (RSM), identified optimal conditions: a substrate concentration of 6%, an inoculum size of 4%, a temperature of 35°C, and a pH of 7, with a fermentation time of 3 days. Under these conditions, a yield of 4.9 g/L of L-glutamic acid was achieved. researchgate.net

For Corynebacterium glutamicum, while specific L-glutamate optimization data for bioreactors were not extensively detailed in the provided snippets, general principles for amino acid fermentation by this organism can be inferred from L-lysine production studies. Optimal conditions for C. glutamicum often include a pH around 7.5, a temperature of 30°C, an agitation rate of 300 rpm, and an aeration rate of 1.25 volume air per volume of medium per minute (vvm). nih.gov Calcium carbonate is frequently added to the culture medium as an internal neutralizing agent to maintain the optimal pH during fermentation. nih.govomicsonline.org Dissolved oxygen (DO) levels are also crucial, with some studies maintaining DO at 30% through cascaded air flow and agitation adjustments. mdpi.com

Table 3: Optimized Bioreactor Conditions for L-Glutamate (and related amino acid) Fermentation

| Parameter | Optimized Range/Value | Microbial Strain (Context) | Reference |

| Substrate Concentration | 6% | Bacillus flexus (L-Glutamic Acid) | researchgate.net |

| Inoculum Size | 4% | Bacillus flexus (L-Glutamic Acid) | researchgate.net |

| Temperature | 35°C | Bacillus flexus (L-Glutamic Acid) | researchgate.net |

| Temperature | 30°C | C. glutamicum (L-Lysine) | nih.gov |

| pH | 7 | Bacillus flexus (L-Glutamic Acid) | researchgate.net |

| pH | 7.5 | C. glutamicum (L-Lysine) | nih.gov |

| Agitation Rate | 300 rpm | C. glutamicum (L-Lysine) | nih.gov |

| Aeration Rate | 1.25 vvm | C. glutamicum (L-Lysine) | nih.gov |

| Dissolved Oxygen (DO) | 30% | General Bacterial Cultivation | mdpi.com |

Downstream Processing and Purification Methodologies for Fermentation Products

The industrial production of L-glutamic acid, a key precursor for this compound, primarily relies on microbial fermentation, often utilizing microorganisms such as Corynebacterium glutamicum and various Brevibacterium species. nih.govthegoodscentscompany.comwikipedia.orgfishersci.bewikipedia.org The subsequent downstream processing and purification of L-glutamic acid from fermentation broths are critical and can constitute a significant portion, up to 40%, of the total production costs. nih.gov

Typical downstream processing steps for L-glutamic acid include:

Cell Removal: Microbial cells are separated from the fermentation broth using techniques such as centrifugation and filtration, including ceramic membrane filtration or ultrafiltration. nih.govthegoodscentscompany.comwikipedia.org

Acidification and Precipitation: Following fermentation, L-glutamic acid is often present as its ammonium salt. The broth is acidified to approximately pH 3.2, which is the isoelectric point of L-glutamic acid. At this pH, its solubility is minimal, leading to the precipitation and crystallization of L-glutamic acid. thegoodscentscompany.com

Carbon Adsorption: Activated carbon is frequently employed for decolorization and the removal of various impurities from the acidified filtrate. nih.govthegoodscentscompany.com

Evaporation and Concentration: The clarified solution is then concentrated through evaporation, often under vacuum, to further facilitate crystallization. nih.govthegoodscentscompany.com

Crystallization: This is a crucial purification step, typically induced by cooling or further concentration, allowing L-glutamic acid crystals to form and be separated from the mother liquor. nih.govthegoodscentscompany.comwikipedia.orgfishersci.be

Ion Exchange Chromatography: This technique is extensively used for the separation, concentration, and purification of L-glutamic acid. Glutamic acid anions can be adsorbed onto basic anion exchange resins and subsequently eluted. nih.govthegoodscentscompany.comwikipedia.orgfishersci.bewikipedia.org

Washing and Drying: The final steps involve washing the purified crystals and then drying them to obtain the desired product.

For the specific production of this compound, chemical synthesis methods involve reacting L-glutamate sources, such as monosodium glutamate or fermentation mother liquor, with calcium chloride or calcium hydrate. This is followed by crystallization and subsequent purification steps like solid-liquid separation, washing, and drying. Alternatively, fermentation-based approaches for this compound can involve treating the L-glutamic acid fermentation broth directly with calcium carbonate to yield crude this compound, which is then refined through recrystallization.

Enzymatic Synthesis and Biotransformation Pathways of L-Glutamate Derivatives

L-glutamate serves as a central metabolite, integral to numerous biochemical pathways within living organisms. Its synthesis, degradation, and conversion into various derivatives are predominantly mediated by a diverse array of enzymes. Key enzymes involved in the intricate network of glutamate metabolism include glutaminase, glutamate dehydrogenase (GDH), glutamate synthase (GOGAT), aspartate aminotransferase (AAT), and glutamine synthetase (GS). These enzymatic transformations are fundamental to cellular function and the biosynthesis of a wide range of biomolecules.

Applications of Glutamate Racemase for Stereoisomer Interconversion Research

Glutamate racemase (GR, EC 5.1.1.3), also known as MurI, is an enzyme that catalyzes the reversible interconversion between L-glutamate and D-glutamate. This enzyme operates independently of cofactors. The catalytic mechanism typically involves a "two-base" system, where two active-site cysteine residues (e.g., Cys70 and Cys178, or Cys73 and Cys184 in different species) facilitate the deprotonation of the alpha-carbon to form a planar enolate intermediate, followed by reprotonation on the opposite face to achieve stereoisomerization.

The physiological significance of glutamate racemase primarily lies in its role in bacterial cell wall synthesis. D-glutamate is an essential monomer of the peptidoglycan layer, a critical structural component providing rigidity and integrity to bacterial cell walls. Given its essentiality for bacterial survival and the absence of a human homolog, glutamate racemase has emerged as a promising target for the development of novel antibacterial drugs. Inhibiting this enzyme prevents the proper formation of bacterial cell walls, ultimately leading to cell lysis and death.

Glutamate Decarboxylase Systems in the Production of Biochemicals (e.g., γ-Aminobutyric Acid)

Glutamate decarboxylase (GAD, EC 4.1.1.15) is a pivotal enzyme that catalyzes the irreversible α-decarboxylation of L-glutamic acid to produce γ-aminobutyric acid (GABA) and carbon dioxide. This enzyme is dependent on pyridoxal-5′-phosphate (PLP) as a cofactor for its activity.

GABA is a non-proteinogenic amino acid with a wide range of physiological functions and extensive applications across various industries, including food, medicine, and other biochemical sectors. Biotechnological production methods for GABA, particularly those employing enzyme catalysis (either free enzymes or whole-cell systems), are favored due to their simplicity, ease of purification, and high yield potential.

Several microorganisms are utilized for GABA production due to their inherent GAD activity. Lactic acid bacteria (LAB) such as Lactobacillus spp., Lactococcus spp., and Streptococcus spp. are commonly employed. Additionally, other microbial hosts like Bacillus subtilis, Escherichia coli, and Corynebacterium glutamicum have been engineered to enhance GABA biosynthesis.

For industrial applications, scalable processes have been developed for the efficient production of GABA from L-glutamic acid. This includes the use of immobilized GAD in fed-batch reactors, which has demonstrated high volumetric productivity. Research has shown impressive GABA titers, with some engineered strains achieving concentrations as high as 400.32 g/L. In plants, the activity of GAD and, consequently, GABA production, can be regulated by the Ca2+/calmodulin complex.

Advanced Analytical and Structural Elucidation Techniques for Calcium L Glutamate

Chromatographic Separation and Detection Methodologies

Flow Injection Analysis (FIA) with Enzymatic Modified Electrodes

Flow Injection Analysis (FIA) coupled with enzymatic modified electrodes offers a rapid and sensitive approach for the quantitative determination of L-glutamate, a key component of calcium L-glutamate. While direct studies on this compound using this specific technique are not extensively detailed in the provided search results, the principles and applications for L-glutamate are well-established, making the methodology applicable for the analysis of this compound as a source of L-glutamate.

Enzymatic biosensors for L-glutamate typically utilize enzymes such as L-glutamate oxidase (GLOD) or L-glutamate dehydrogenase (GLDH) immobilized on electrode surfaces researchgate.netresearchgate.netnih.gov. These enzymes catalyze reactions that produce or consume electroactive species, which are then detected amperometrically. For instance, GLOD catalyzes the deamination of L-glutamic acid to 2-oxoglutarate and ammonium (B1175870) ions, with the concomitant production of hydrogen peroxide (H₂O₂), which can be monitored spectrophotometrically or electrochemically researchgate.net.

A developed FIA system with a modified electrode for L-glutamate determination involved immobilizing GLOD on controlled-pore glass using glutaraldehyde (B144438) researchgate.netresearchgate.net. This system demonstrated an optimal potential of +700 mV against a platinum reference electrode, an optimal pH of 7.4, and a flow rate of 1.5 mL/min researchgate.netresearchgate.net. Such systems have shown linearity in response to L-glutamate in ranges such as 0.5–8.0 mM, with a sensitivity of 9.48 nA mM⁻¹ researchgate.net. The integration of modified electrodes in FIA systems is crucial for eliminating electroactive interferences, thus enhancing the applicability of the method for complex samples, including those containing this compound researchgate.net. Some biosensors have achieved detection limits as low as 0.3 mM for L-glutamate and demonstrated stability over several days of continuous use researchgate.netnih.gov.

Another approach involves enzymatic coupling with NADH, monitored by light emission from immobilized bacterial bioluminescence enzymes, offering sensitivities 100-1000-fold higher than spectrophotometric methods, with a measuring range for glutamate (B1630785) from 10 pmoles to 100 nmoles per assay nih.gov. These methods highlight the potential for precise and efficient analysis of L-glutamate content within this compound samples.

Crystallographic Analysis and Solid-State Research

Crystallographic analysis and solid-state research are fundamental for understanding the intrinsic properties, stability, and intermolecular interactions of chemical compounds like this compound. These studies provide crucial insights into the arrangement of atoms in the crystal lattice, polymorphic forms, and the influence of water molecules.

This compound exists as a crystalline solid and is water-soluble . It is known to form hydrates, such as the dihydrate, Ca(C₅H₈NO₄)₂·2H₂O, which can be confirmed through thermal analysis and molar ratios google.com. The presence of water of crystallization can be quite labile, leading to changes in the material's amorphous state upon drying tandfonline.com.

Solid-state research on glutamic acid, the anionic component of this compound, has revealed the existence of different polymorphic forms (e.g., α and β polymorphs of L-glutamic acid), which can impact their thermodynamic stabilities and crystallization behavior acs.org. While direct detailed crystallographic data for this compound polymorphs are not explicitly provided in the search results, the challenges in obtaining high-quality crystals for L-glutamic acid itself suggest that similar complexities might exist for its calcium salt acs.org. Research indicates that the L-isomer of glutamate is primarily responsible for its flavor-enhancing properties wikipedia.org.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is an indispensable technique for elucidating the crystalline structure of this compound. It provides information about the unit cell dimensions, space group, and the arrangement of atoms within the crystal lattice.

For this compound, XRD analysis can confirm its crystalline nature and help distinguish between different hydrated forms or amorphous states tandfonline.com. For instance, studies on this compound prepared from L-glutamic acid and calcium hydroxide (B78521) have shown it to be readily obtained as granular crystals tandfonline.com. However, observations under a microscope and by X-ray diffraction indicated that these crystals could become amorphous after drying, suggesting the presence of labile water of crystallization tandfonline.com.

While specific single-crystal XRD data for this compound itself were not found, related studies provide context. For example, X-ray diffraction has been used to study the crystal structure of human aminopeptidase (B13392206) A complexed with glutamate and calcium, revealing calcium-binding sites and their impact on protein structure rcsb.org. Another study investigated the effect of poly-L-glutamic acid on the crystalline forms of insolubilized calcium phosphates using X-ray diffraction, demonstrating its ability to alter crystallization pathways tandfonline.com. These examples highlight the utility of XRD in understanding the interactions of calcium and glutamate in various solid-state contexts.

The ability to confirm carboxylate-Ca²⁺ binding and analyze crystallinity using XRD is a standard characterization requirement for calcium glutamate .

Application of Thermal Analysis Techniques in Material Characterization

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal stability, decomposition pathways, and phase transitions of this compound. These methods measure changes in physical and chemical properties as a function of temperature or time.

For this compound, thermal stability studies have indicated specific dehydration temperatures. For instance, dehydration at 104°C and 180°C confirms a dihydrate structure for calcium diglutamate google.com. The water loss rate at 104°C can be around 1.2-3.3%, and at 180°C, it can be approximately 9.4-9.6% google.com. These findings are critical for understanding the compound's stability under varying thermal conditions and for determining its precise composition, especially concerning water of crystallization tandfonline.com.

While distinct dehydration temperatures for wet this compound crystals have been noted as difficult to obtain in some studies due to the labile nature of water of crystallization, thermogravimetric analysis remains a valuable tool tandfonline.com.

Table 1: Thermal Analysis Data for this compound (Dihydrate)

| Parameter | Value (Example 1) google.com | Value (Example 2) google.com | Value (Example 3) google.com |

| Water loss rate at 104 °C (%) | 1.3 | 3.3 | 1.2 |

| Water loss rate at 180 °C (%) | 9.6 | 9.4 | 9.6 |

| Molar ratio (Glutamic acid:Calcium) | ~2:1 | ~2:1 | ~2:1 |

| Molecular formula confirmation | Ca(C₅H₈NO₄)₂·2H₂O | Ca(C₅H₈NO₄)₂·2H₂O | Ca(C₅H₈NO₄)₂·2H₂O |

TGA quantifies sample weight changes, while DSC quantifies the heat flow, revealing endothermic (heat absorption) or exothermic (heat emission) events associated with phase transitions or chemical reactions scielo.org.coazom.com. DTA measures the temperature difference between a sample and a reference scielo.org.coazom.com. The combination of TGA and DTA/DSC in simultaneous thermal analysis (STA) provides a comprehensive understanding of thermal behavior, including moisture content, residual solvents, and decomposition products azom.com.

For L-glutamic acid and its salts, thermal analysis has been used to compare relative thermal stability and evaluate the effect of counter ions on decomposition pathways researchgate.net. Studies on L-glutamic acid itself show solid-state transformation of α to β polymorphs above 140 °C, followed by cyclization to pyroglutamic acid and polymerization to polyglutamic acid researchgate.netresearchgate.net. While these specific transformations relate to the acid, the thermal analysis of this compound would similarly reveal its unique decomposition profile and stability characteristics.

Biochemical Pathways and Molecular Interactions of L Glutamate and Calcium in Model Systems Non Human, Non Clinical

Calcium's Influence on Glutamate-Associated Cellular Processes (Non-Human, In Vitro, or Animal Models)

Ionic Interactions with L-Glutamate Receptors in Synaptic Membrane Research (In Vitro/Animal Models)

L-glutamate, a pivotal excitatory neurotransmitter, initiates a cascade of ionic interactions upon binding to its receptors, notably leading to calcium flux into neurons. This process is fundamental to synaptic plasticity, a cellular mechanism crucial for learning and memory. Studies utilizing in vitro and animal models have provided significant insights into these interactions.

The activation of N-methyl-D-aspartate (NMDA) receptor channels by L-glutamate facilitates the influx of extracellular calcium ions into the postsynaptic neuron, thereby enabling neurotransmission. The characteristics of the resulting intracellular calcium transient, including its amplitude and time course, are directly influenced by the number of open NMDA receptor channels and the kinetics of their activation nih.gov. Research on hippocampal neurons, for instance, has demonstrated that approximately 30% of L-glutamate-bound NMDA channels are open at the peak of the current nih.gov.

Beyond NMDA receptors, other ionotropic glutamate (B1630785) receptors, such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, also play a role in elevating cytosolic Ca²⁺ physiology.org. In differentiating Xenopus spinal neurons, both AMPA and NMDA receptor activation lead to significant increases in intracellular calcium. Notably, AMPA receptors in these neurons exhibit permeability to Ca²⁺ physiology.org. The calcium signals induced by both AMPA and NMDA can be further amplified by the activation of voltage-gated Ca²⁺ channels and the release of calcium from thapsigargin-sensitive intracellular stores physiology.org.

Under excitotoxic conditions, the overactivation of ionotropic glutamate receptors, including AMPA-kainate and NMDA receptors, can result in excessive calcium influx, leading to severe cellular damage mdpi.com. Dendritic spines, specialized excitatory postsynaptic structures, are critical in regulating glutamate receptor activation, calcium flux, and subsequent cellular processes like cytoskeletal remodeling and membrane trafficking frontiersin.org.

Pharmacological interventions in in vitro preparations, such as lamprey brain stem, have further elucidated these ionic interactions. Antagonists of ionotropic glutamate receptors, specifically 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) for AMPA receptors and D,L-2-amino-5-phosphonopentanoate (D,L-AP5) for NMDA receptors, have been shown to reduce calcium signals in both presynaptic and postsynaptic compartments physiology.org. Furthermore, studies on cultured hypothalamic neurons have revealed that chronic blockade of glutamate receptors can lead to calcium hyperexcitability, characterized by an exaggerated Ca²⁺ influx when these neurons are subsequently stimulated with glutamate receptor agonists nih.gov.

Investigation of Intracellular Calcium Dynamics in Response to L-Glutamate in Model Cells

The response of intracellular calcium dynamics to L-glutamate has been extensively investigated in various model cell systems, providing crucial insights into the cellular mechanisms underlying glutamate signaling and its potential dysregulation.

In rat hippocampal neurons, L-glutamate induces a dose-dependent elevation of intracellular free calcium ion concentration ([Ca²⁺]i). Resting [Ca²⁺]i in these neurons is typically around 30 nM, which can increase significantly, reaching up to 500 nM upon application of 100 µM L-glutamate nih.gov. Other glutamate receptor agonists, such as NMDA, kainate, and quisqualate, also contribute to this increase in [Ca²⁺]i, although their efficacy can vary among individual cells nih.gov. The L-glutamate-induced [Ca²⁺]i elevation is primarily due to calcium influx through both L-glutamate receptor-coupled and voltage-sensitive ionic channels, as evidenced by its abolition upon removal of extracellular Ca²⁺ and reduction by magnesium (Mg²⁺) nih.gov.

In the HT22 hippocampal neuronal cell line, glutamate-induced toxicity has been linked to an increase in intracellular calcium influx. This influx is primarily attributed to the depletion of glutathione (B108866) (GSH) rather than direct activation of glutamate receptors spandidos-publications.com. In these cells, glutamate acts as a key regulator in the cellular response to oxidative stress by promoting calcium influx spandidos-publications.com.

Astrocytes, a type of glial cell, also exhibit responses to glutamate, characterized by an intracellular calcium rise that can lead to dynamic morphological changes, including the extension of filopodia biorxiv.org. This astrocytic calcium elevation can occur through different mechanisms: either via Ca²⁺-permeable AMPA receptors, facilitating calcium influx from the extracellular environment, or through the activation of metabotropic glutamate receptor 5 (mGluR5), which triggers the release of calcium from internal stores via inositol (B14025) 1,4,5-trisphosphate (IP3) signaling biorxiv.org. Research using astrocytoma cells (U118-MG) indicates that L-type voltage-gated calcium channels (Cav) play a significant role in glutamate-induced filopodiagenesis, with the α2δ auxiliary subunit being particularly essential biorxiv.org. Chelating either intracellular or extracellular calcium has been shown to decrease the extent of glutamate-induced process extension in these cells biorxiv.org.

Computational models have further elucidated the complexities of intracellular calcium dynamics. For instance, a model for glutamate-stimulated intracellular calcium dynamics in astrocytes suggests that Calcium-Induced-Calcium-Release (CICR) is a crucial underlying mechanism. This process is triggered when intracellular IP3 reaches a threshold concentration researchgate.netresearchgate.net. In excitotoxicity, an excessive concentration of glutamate leads to an uncontrolled rise in intracellular Ca²⁺ levels, primarily mediated by the overactivation of both ionotropic and metabotropic glutamate receptors frontiersin.org.

Table 1: Effects of L-Glutamate and Agonists on Intracellular Calcium in Model Cells

| Cell Type | Agonist (Concentration) | Resting [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) | Primary Mechanism of Ca²⁺ Rise | Reference |

| Rat Hippocampal Neurons | L-Glutamate (100 µM) | ~30 | ~500 | Influx via L-glutamate receptor-coupled and voltage-sensitive channels | nih.gov |

| Rat Hippocampal Neurons | NMDA (10 µM) | ~30 | Variable | Influx via L-glutamate receptor-coupled and voltage-sensitive channels | nih.gov |

| Rat Hippocampal Neurons | Kainate (10 µM) | ~30 | Variable | Influx via L-glutamate receptor-coupled and voltage-sensitive channels | nih.gov |

| Rat Hippocampal Neurons | Quisqualate (10 µM) | ~30 | Variable | Influx via L-glutamate receptor-coupled and voltage-sensitive channels | nih.gov |

| HT22 Neuronal Cell Line | Glutamate | Not specified | Increased | GSH depletion leading to calcium influx (oxidative stress) | spandidos-publications.com |

| Astrocytes (U118-MG cells) | Glutamate (100 µM) | Not specified | Increased | Ca²⁺-permeable AMPA receptors or mGluR5 activation (IP3 signaling) | biorxiv.org |

Mechanisms of L-Glutamate Transport and Homeostasis in Model Organisms (e.g., Plants, Microbes)

L-glutamate plays a central and multifaceted role in the metabolism and physiological processes of various model organisms, with sophisticated mechanisms in place to regulate its transport and maintain cellular homeostasis.

L-Glutamate Transport and Homeostasis in Plants

In plants, L-glutamate is crucial for growth, development, and adaptation to environmental stress nih.govfrontiersin.org. It is a central molecule in amino acid metabolism, serving as a primary nitrogen carrier in long-distance transport systems and a precursor for other important metabolites like γ-aminobutyric acid (GABA), arginine, and proline frontiersin.orgresearchgate.net.

Glutamate is synthesized mainly through the glutamine synthetase (GS)/glutamine-α-oxoglutarate transaminase (GOGAT) cycle, primarily in chloroplasts and plastids, and by glutamate dehydrogenase (GDH) in mitochondria or cytoplasm nih.govfrontiersin.orgresearchgate.net. These pathways collectively regulate the homeostasis of glutamate, glutamine, 2-oxoglutarate, and ammonia (B1221849) within plant cells nih.govfrontiersin.org.

The uptake, homeostasis, and signaling of glutamate in plants are significantly mediated by specific glutamate transporters. These include members of the cationic amino acid transporters (CAT) family, γ-aminobutyric acid (GABA) permease-related transporters, and the amino acid transporter family (ATF) nih.govfrontiersin.orgnih.gov. For instance, Arabidopsis AAP1, localized in root tip and epidermal cells, transports glutamate and neutral amino acids nih.gov.

Extracellular glutamate can also act as a signaling molecule in plants, triggering calcium (Ca²⁺) signaling via glutamate receptor-like proteins (GLRs). This GLR-mediated Ca²⁺ signaling influences critical developmental processes such as seed germination, root architecture development through crosstalk with reactive oxygen species (ROS), mitogen-activated protein kinases (MAPKs), and auxin, and also regulates pollen germination and pollen tube growth nih.govfrontiersin.org. Overexpression of glutamate receptors (transporters) in transgenic Arabidopsis plants has been shown to enhance ammonium (B1175870) transportation within challenged cells, contributing to delayed senescence and increased resistance against pathogens like Botrytis cinerea apsnet.org.

L-Glutamate Transport and Homeostasis in Microbes (Bacteria)

L-glutamate is vital for a wide array of metabolic processes in bacterial cells and plays a key role in their stress responses nih.govuni-hohenheim.deresearchgate.net. Bacteria employ various transport systems to manage glutamate levels and maintain cellular homeostasis.

In Escherichia coli, several L-glutamate transporters have been identified, including GadC, GltS, GltP, and GltI nih.gov. The glutamate:γ-aminobutyrate exchanger GadC, coupled with glutamate decarboxylase (GAD) enzymes (GadA and GadB), constitutes a significant acid-resistant system in bacteria. This system converts glutamate to GABA, consuming intracellular protons and thereby contributing to cytoplasmic pH homeostasis in acidic environments nih.govresearchgate.net. Research has shown that the deletion of genes encoding gltS, gltP, and gltI in E. coli leads to decreased tolerance to various stressors, including antibiotics (levofloxacin, gentamicin), acidic pH, hyperosmosis, and heat. Furthermore, these deletions reduced the survival and colonization abilities of E. coli in mouse models of urinary tract infections, highlighting the importance of these transporters in bacterial pathogenicity nih.gov.

Bacillus subtilis, a Gram-positive model bacterium, maintains glutamate homeostasis through a sophisticated regulatory system. Glutamate biosynthesis relies on glutamine synthetase (GS) and glutamate synthase (GltAB), which synthesize glutamate from ammonium and 2-oxoglutarate uni-hohenheim.de. Conversely, glutamate degradation is carried out by strictly catabolically active glutamate dehydrogenases (GDHs), specifically RocG and GudB uni-hohenheim.de. These GDHs play a dual role by degrading glutamate and also controlling the de novo synthesis of glutamate by interacting with the transcription factor GltC, which regulates the gltAB genes uni-hohenheim.de. This intricate regulation allows bacteria to fine-tune glutamate biosynthesis and degradation based on the availability of carbon and nitrogen sources uni-hohenheim.de.

Many bacterial species, including various lactic acid bacteria (LAB) strains, are capable of producing both glutamate and GABA frontiersin.org. The glutamate decarboxylase (GAD) system, found in both Gram-positive and Gram-negative bacteria, is associated with mechanisms for pH homeostasis and the generation of proton motive force frontiersin.org. The human gut microbiota is also hypothesized to sense and respond to GABA and glutamate, with dietary glutamate potentially influencing the balance of gut microbial populations frontiersin.org. Glutamate transporters belong to a large and diverse family of secondary transporters, encompassing bacterial glutamate, serine, and C4-dicarboxylate transporters, and often exhibit a conserved trimeric quaternary structure across bacterial and human counterparts bahargroup.orgasm.orgresearchgate.net.

Table 2: Key L-Glutamate Transporters and Homeostasis Mechanisms in Model Organisms

| Organism Type | Transporter/Enzyme System | Function in Glutamate Homeostasis | Specific Examples/Findings | Reference |

| Plants | GS/GOGAT Cycle, GDH | Glutamate biosynthesis and catabolism for homeostasis | Regulates Glu, Gln, 2-oxoglutarate, NH₃ levels | nih.govfrontiersin.orgresearchgate.net |

| CAT, GABA permease-related, ATF | Uptake, homeostasis, signaling | Arabidopsis AAP1 transports glutamate and neutral amino acids | nih.govfrontiersin.orgnih.gov | |

| GLRs | Extracellular glutamate signaling, Ca²⁺ signaling | Influences seed germination, root architecture, pollen growth | nih.govfrontiersin.org | |

| Bacteria | GadC (Glutamate:γ-aminobutyrate exchanger) | Acid resistance, pH homeostasis | Converts glutamate to GABA, consumes protons | nih.govresearchgate.net |

| GltS, GltP, GltI | Tolerance to stressors, pathogenicity | Deletion decreases tolerance to antibiotics, acid, hyperosmosis, heat in E. coli | nih.gov | |

| GS, GltAB, RocG, GudB | Glutamate biosynthesis and degradation | Bacillus subtilis regulates Glu levels based on carbon/nitrogen sources | uni-hohenheim.de | |

| GAD (Glutamate decarboxylase) | pH homeostasis, proton motive force generation | Found in Gram-positive and Gram-negative bacteria | frontiersin.org |

Industrial and Biotechnological Applications of L Glutamate Derivatives and Calcium L Glutamate Excluding Nutritional/clinical Use

Utilization in Enzyme Technology and Biocatalysis for Industrial Processes

Enzyme technology and biocatalysis leverage the high specificity and efficiency of enzymes to facilitate chemical transformations under mild conditions, offering sustainable alternatives to traditional chemical synthesis. L-glutamate-modifying enzymes and L-glutamate pathways are central to several such industrial applications.

Enzyme Immobilization Techniques for L-Glutamate-Modifying Enzymes

Enzyme immobilization is a crucial technique in industrial biocatalysis, enhancing enzyme stability, reusability, and facilitating product separation. For enzymes involved in L-glutamate metabolism, immobilization has proven effective in improving process economics and operational stability.

One notable example involves the enzyme glutamic acid α-decarboxylase (GAD), which catalyzes the conversion of L-glutamic acid to γ-aminobutyric acid (GABA). GAD has been successfully immobilized on various supports, including Eupergit and calcium alginate, for industrial-scale production. Immobilization on calcium alginate, for instance, has been shown to increase the stability of GAD. Research findings indicate that using GAD immobilized in calcium alginate can achieve an average volumetric productivity of 35 kg m⁻³ hr⁻¹ at 30 °C in a fed-batch process. The estimated cost of using GAD immobilized in calcium alginate was approximately €5 per metric ton of product, demonstrating the economic viability of this approach. Furthermore, the cofactor pyridoxal-5′-phosphate (PLP), essential for GAD activity, can be regenerated by adding a small amount of α-ketoglutaric acid to the reactor, contributing to the sustainability of the process. nih.gov

Another application in biocatalysis involves the co-immobilization of enzymes, such as glutamate (B1630785) dehydrogenase and formate (B1220265) dehydrogenase. This co-immobilization strategy has been explored to enhance reaction velocity and stability, allowing for the repeated reuse of the enzymatic system in industrial settings. The genetic linkage of these two enzymes into a fusion protein has also been shown to maintain activity while offering operational advantages, such as reduced manipulation and potential cost savings, which are appealing for industrial applications. thegoodscentscompany.com

These immobilization techniques are critical for optimizing the performance of L-glutamate-modifying enzymes, enabling their efficient and cost-effective utilization in various industrial bioprocesses.

Table 1: Examples of Enzyme Immobilization for L-Glutamate-Modifying Enzymes

| Enzyme System | Immobilization Support | Key Benefit | Productivity/Cost (where available) | Source |

| Glutamic acid α-decarboxylase (GAD) | Calcium alginate, Eupergit | Increased stability, reusability | 35 kg m⁻³ hr⁻¹ (at 30 °C, fed-batch); €5/metric ton product (calcium alginate) | nih.gov |

| Glutamate dehydrogenase + Formate dehydrogenase | Shared support | Higher stability, reusability, faster substrate exchange | Enhanced reaction velocity, industrially appealing savings in time and costs | thegoodscentscompany.com |

Production of Specialty Biochemicals via L-Glutamate Pathways

L-glutamate serves as a versatile precursor for the biosynthesis of a wide array of specialty biochemicals, leveraging natural metabolic pathways and engineered enzymatic cascades.

One significant specialty biochemical produced from L-glutamic acid is γ-aminobutyric acid (GABA). The decarboxylation of L-glutamic acid, catalyzed by glutamic acid α-decarboxylase (GAD), is a key reaction in the industrial production of GABA. This process is highly scalable and represents a valuable valorization pathway for L-glutamic acid, including that derived from waste streams. nih.gov

L-glutamate and L-glutamine pathways are also integral to the biocatalytic synthesis of various amine-containing pharmaceuticals and industrially important fine chemicals. Natural transaminase fusions, for instance, have demonstrated good activity with L-glutamate and L-glutamine as substrates, indicating their potential for synthesizing complex compounds in industrial applications. nih.gov

Furthermore, biocatalytic routes have been explored for the synthesis of protected amino acid building blocks, such as α-benzyl L-glutamate. Different enzymatic approaches, including mono-benzylesterification of N-Boc L-glutamic acid by proteases like Alcalase (yielding up to 81%) and γ-selective hydrolysis of α,γ-dibenzyl L-glutamate, have been investigated. Other methods involve selective amide hydrolysis of α-benzyl L-glutamine and selective lactam hydrolysis of alpha-benzyl L-pyroglutamate, achieving yields of up to 71%. These enzymatic strategies offer sustainable and selective methods for producing valuable intermediates for peptide synthesis and other chemical industries.,

L-glutaminases, enzymes that hydrolyze L-glutamine to L-glutamate and ammonium (B1175870), also find applications in the production of specialty biochemicals. Beyond their role in flavor enhancement (by increasing L-glutamate content), L-glutaminases are utilized in the synthesis of L-theanine, a bioactive compound with various industrial interests.

Table 2: Specialty Biochemicals Produced via L-Glutamate Pathways

| Specialty Biochemical | Precursor(s) | Enzyme(s) Involved | Key Application/Process | Source |

| γ-Aminobutyric acid (GABA) | L-Glutamic acid | Glutamic acid α-decarboxylase (GAD) | Industrial production of GABA | nih.gov |

| Amine-containing pharmaceuticals and fine chemicals | L-Glutamate, L-Glutamine | Natural transaminase fusions | Biocatalytic synthesis of chiral amines and other compounds | nih.gov |

| α-Benzyl L-glutamate | N-Boc L-glutamic acid, α,γ-dibenzyl L-glutamate, α-benzyl L-glutamine, α-benzyl L-pyroglutamate | Proteases (e.g., Alcalase), lipases, esterases, amidases, lactamases | Synthesis of protected amino acid building blocks | , |

| L-Theanine | L-Glutamine | L-Glutaminase | Synthesis of bioactive compounds | |

| L-Glutamine | L-Glutamate, Ammonia (B1221849) | Glutamine synthetase | Industrial production of L-Glutamine | |

| Proline | L-Glutamate | Glutamate 5-kinase, glutamate-5-semialdehyde dehydrogenase, pyrroline-5-carboxylate reductase, ornithine aminotransferase, ornithine cyclodeaminase | Biosynthesis of proline | |

| Poly-γ-glutamic acid | L-Glutamic acid | Microorganisms (e.g., Bacillus subtilis) | Production of biopolymers |

Future Research Directions and Methodological Advancements

Development of Novel Sustainable Synthetic Routes and Bioprocesses for Calcium L-Glutamate

The industrial production of L-glutamate, a precursor to this compound, primarily relies on fermentative processes, often utilizing microorganisms like Corynebacterium glutamicum and Escherichia coli. alagappauniversity.ac.innih.govresearchgate.net While these methods are established, future research aims to enhance their sustainability and efficiency.

Key areas of development include:

Utilizing Waste Materials as Calcium Sources: Novel methods are being explored to synthesize calcium-glutamate chelates using shellfish processing waste as a calcium source. This approach involves pretreating shells with dilute hydrochloric acid, followed by crushing and water treatment to obtain a calcium source powder. This powder then reacts with glutamic acid under controlled temperature and stirring conditions to form the chelate, offering a high-value utilization of various shells. google.com

Bio-inspired Photosynthesis Platforms: Research is advancing towards developing bio-inspired photosynthesis platforms for the sustainable synthesis of L-glutamate. One such platform mimics chloroplast thylakoids, using layered vaterite as a 3D scaffold to encapsulate photosensitizers and biocatalysts (e.g., glutamate (B1630785) dehydrogenase, GDH). By enhancing light absorption, this system achieves light-driven NADH regeneration and L-glutamate synthesis, demonstrating an initial conversion rate of 0.453 mM/h under visible light irradiation. mdpi.com

Metabolic Engineering and Synthetic Biology: Continuous improvements in the productivity of amino acid-producing strains are being achieved through metabolic engineering. Synthetic biology approaches are enabling the utilization of new carbon sources, leading to flexible feedstock concepts and the development of novel pathways for amino acid production. alagappauniversity.ac.in

These advancements aim to reduce the environmental footprint and improve the economic viability of this compound production.

Integration of Omics Technologies for Systems-Level Understanding of Glutamate Metabolism

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems at molecular levels. Their integration is crucial for a systems-level understanding of glutamate metabolism and its broader implications. unibo.itresearchgate.netmdpi.com

Research directions in this area include:

Multi-Omics Analysis of Metabolic Pathways: Integrated analyses combining metabolomics and transcriptomics are being used to identify key amino acid metabolic mechanisms in various organisms, such as Lacticaseibacillus paracasei. These studies reveal significant changes in metabolites and genes related to carbohydrate and amino acid metabolism, including glutamate metabolism, and can elucidate the molecular mechanisms underlying differential fermentation. mdpi.com

Understanding Stress Responses: Omics-based technologies are instrumental in analyzing responses to nutrient stress, such as potassium deprivation in plants. Studies have shown that low-potassium stress can lead to decreased glutamate content and down-regulated expression of genes encoding glutamate synthase, highlighting the role of glutamate metabolism in plant stress resistance. frontiersin.org

Neuroscience and Disease Research: Metabolomics, in particular, is emerging as a powerful tool for biomarker discovery in systems biology, offering a continuous and up-to-date picture of a biological system's state. mdpi.com For instance, metabolomics studies have shown alterations in glutamate metabolism in breast cancer patients. unibo.it In neuroscience, omics technologies can help understand the complex interplay of glutamate in brain disorders, including its role in neurotransmission and its potential link to mood regulation. brown.edu

The integration of multi-omics data provides an unmatched opportunity to define biological processes at various pathological and molecular levels, uncovering underlying mechanisms of cellular functions and disease. unibo.itresearchgate.netmdpi.com

Advanced Computational Modeling and Simulation in this compound Research

Computational modeling and simulation techniques, such as molecular dynamics (MD) simulations, are becoming indispensable tools for understanding the interactions of glutamate and calcium ions at an atomic and molecular level.

Key applications and future directions include:

Molecular Dynamics Simulations of Ion-Peptide Interactions: MD simulations are employed to explore peptide-ion complexes formed by oligo-L-glutamates and Ca²⁺ ions. These simulations provide mechanistic insights into how the pre-alignment of ions by additives can influence the crystallization of calcium-rich minerals, such as calcium oxalate (B1200264). For example, glutamate oligomers can induce specific patterns in associated Ca²⁺ ions, serving as templates for different calcium oxalate pseudopolymorphs, with the number of interacting Ca²⁺ ions depending on the peptide chain length. rsc.orgmdpi.com

Modeling Calcium Channel Selectivity: Computational models, including molecular dynamics simulations, are used to investigate the L-type calcium channel pore, where glutamic acid residues (the EEEE locus) play a critical role in calcium channel selectivity. These models help understand how Ca²⁺ ions interact with these residues, how Ca²⁺ permeation occurs through competition between ions for binding sites, and how Ca²⁺ blocks Na⁺ flux. researchgate.netnih.govnih.gov

Astrocytic Glutamate Uptake and Synaptic Transmission: Computational models are being developed to investigate the influence of astrocytic glutamate uptake on synaptic transmission and neuronal spiking. These models can analyze neural system responses to various stimuli and conditions, including how astrocytic glutamate transporters modulate synaptic transmission and how increased astrocytic glutamate content can affect postsynaptic activity. nih.govfrontiersin.orgplos.orgresearchgate.net This is particularly relevant for understanding neurological disorders where glutamate homeostasis is disrupted. plos.orguzh.ch

These advanced computational methods allow for the exploration of complex multidimensional configurational spaces and provide insights that are difficult to obtain experimentally.

Exploration of Undiscovered Biochemical Roles in Diverse Biological Systems

Glutamate is a central metabolic hub involved in numerous processes beyond protein synthesis, including nitrogen assimilation, biosynthesis of nucleosides, amino acids, and cofactors, and secondary natural product formation. nih.govresearchgate.netscielo.br Future research will continue to uncover its undiscovered roles across various biological systems.

Areas of exploration include:

Novel Neurotransmitter Functions: While glutamate is well-established as the primary excitatory neurotransmitter in the central nervous system, research continues to uncover new facets of its role in brain function. For instance, studies have suggested a potential link between increases in brain glutamate and changes in positive emotion in healthy individuals. brown.edu The unexpected absence of D-glutamate in the brain, despite the abundance of L-glutamate, also suggests undiscovered mechanisms for its regulation, potentially involving novel enzymes or transporters. acs.orgacs.org

Signaling Roles in Plants: In plants, glutamate is emerging as a crucial signaling molecule involved in various physiological processes, including seed germination, root architecture, pollen growth, and responses to environmental stresses like salt, cold, heat, and drought. It interacts with other signaling molecules, such as calcium and reactive oxygen species, to form complex regulatory networks. frontiersin.org

Roles in Gut Physiology: Dietary glutamate is extensively metabolized in the gut, serving as a major energy substrate for enterocytes and a precursor for various biologically active molecules. It also functions as a signaling molecule in the enteric nervous system, modulating neuroendocrine reflexes and influencing gut function and feeding behavior through specific glutamate recognizing systems in the epithelial mucosa. karger.com

Detoxification and Nutrient Synthesis in Plants: Calcium and L-glutamate have been documented in metal(loid)s detoxification in plants. Research is ongoing to understand how they regulate arsenic-induced toxicity and accumulation in plants like barley. Additionally, calcium content in grains can influence the synthesis of amino acids, including glutamate, which plays a role in inhibiting the absorption and transport of toxic elements. researchgate.net

Further investigation into these diverse roles will broaden the understanding of glutamate's fundamental importance in biological systems and potentially lead to new applications.

Q & A

Q. How can researchers determine the purity and stability of Calcium L-glutamate in experimental preparations?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–220 nm) to assess purity, ensuring ≥95% purity as a baseline for reproducibility .

- For stability, conduct accelerated degradation studies under varying pH (4.0–9.0) and temperature (4°C–37°C) conditions, monitoring breakdown products like free L-glutamate and calcium ions via ion-selective electrodes .

Q. What are the standard protocols for incorporating this compound into cell culture media?

Methodological Answer:

- Dissolve this compound in sterile, ultrapure water (1–10 mM stock) and filter-sterilize (0.22 µm). Add to media at 2–5 mM final concentration, balancing osmolarity with NaCl or KCl .

- Validate efficacy by measuring intracellular calcium flux using Fura-2 AM fluorescence in neuron-like cells, with baseline responses to 100 µM L-glutamate as a positive control .

Q. How can researchers distinguish this compound’s effects from other calcium salts in neurophysiological assays?

Methodological Answer:

- Use paired experimental designs: Compare this compound with equimolar calcium gluconate (CAS 299-28-5) in depolarization assays (e.g., KCl-induced calcium influx).

- Control for L-glutamate-specific receptor activation by co-applying NMDA/AMPA antagonists (e.g., AP5, CNQX) to isolate calcium-mediated effects .

Advanced Research Questions

Q. How do chloride and calcium ions modulate the pharmacological specificity of L-glutamate binding sites in synaptic membranes?

Methodological Answer:

- Pre-treat synaptic plasma membranes (SPMs) with 2.5 mM CaCl₂ to augment L-glutamate binding 3.34-fold, as demonstrated via kinetic analyses using radiolabeled [³H]-L-glutamate .

- Differentiate receptor subtypes by testing inhibition with phosphonic acid derivatives (e.g., APB, APV): Ca²⁺/Cl⁻-dependent sites show Ki values of 5–75 µM for APB isomers, while Ca²⁺-independent sites are APB-insensitive .

Q. What experimental strategies resolve contradictions in this compound’s role in NMDA receptor-mediated calcium flux?

Methodological Answer:

- Use calcium imaging in induced pluripotent stem cell (iPSC)-derived neurons: Compare SCA3 patient-derived cells (enhanced Ca²⁺ response) vs. controls to isolate NMDA receptor dysfunction .

- Apply glycine-site antagonists (e.g., 7-chlorokynurenic acid) to decouple co-agonist effects of L-glutamate and glycine on NMDA receptors, clarifying calcium influx pathways .

Q. How can researchers optimize calcium-sensitive fluorescence assays for studying L-glutamate receptor dynamics?

Methodological Answer:

- Transfect HEK293 cells with GluK2 mutants (e.g., T535S-Q786S) and use Fluo-4 AM dye to quantify agonist potency. Normalize responses to 100 µM L-glutamate, with BPAM344 as a positive allosteric modulator .

- Validate assay specificity by blocking non-target calcium channels with ω-conotoxin GVIA (N-type) and nifedipine (L-type) .

Tables for Key Experimental Parameters

Key Notes for Methodological Rigor

- Contradiction Management : When divergent results arise (e.g., antagonist efficacy in vs. 7), validate protocols using standardized SPM preparations and species-matched receptor isoforms.

- Advanced Models : Prioritize iPSC-derived neurons or organotypic spinal cord cultures for chronic toxicity studies, as these systems replicate human-specific receptor dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.